(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine
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Overview
Description
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-6-fluoro-1H-benzo[d]imidazole.
Reaction Conditions: The benzimidazole derivative is then reacted with methanamine under controlled conditions to yield the desired compound.
Common methods for synthesizing imidazole derivatives include:
- Debus-Radziszewski synthesis
- Wallach synthesis
- Dehydrogenation of imidazolines
- Reactions involving alpha halo-ketones
- Marckwald synthesis
- Amino nitrile synthesis
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form different oxidation states.
- Reduction : Reduction reactions can modify the functional groups present in the compound.
- Substitution : The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine has several scientific research applications:
- Medicinal Chemistry : It is used in the development of pharmaceuticals due to its potential biological activities.
- Biology : The compound can be used in biological studies to investigate its effects on various biological pathways.
- Materials Science : It is utilized in the synthesis of advanced materials with specific properties.
- Industry : The compound can be used as an intermediate in the production of other chemicals and materials .
Mechanism of Action
The mechanism of action of (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
- 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole
- 6-Bromo-4-fluoro-1H-indazole
- 5-Bromo-6-methyl-1H-indazole
- 5-Bromo-6-methoxy-1H-indazole
Uniqueness
(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens in the benzimidazole scaffold can result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
(5-bromo-6-fluoro-1H-benzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBNXBBYXNLMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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